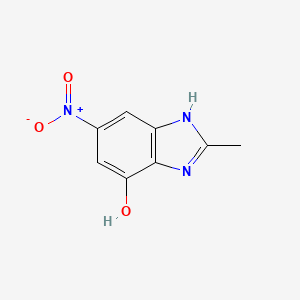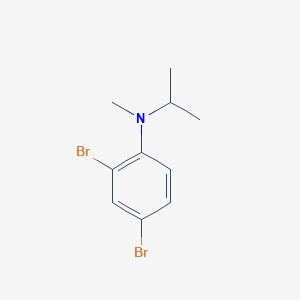
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .
化学反应分析
Types of Reactions
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives using reducing agents like zinc dust or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust, sodium borohydride.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .
科学研究应用
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline has several scientific research applications:
作用机制
The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,4-Dibromoaniline: Lacks the methyl and isopropyl groups, leading to different chemical properties and reactivity.
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Contains only one bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups
属性
CAS 编号 |
62982-59-6 |
|---|---|
分子式 |
C10H13Br2N |
分子量 |
307.02 g/mol |
IUPAC 名称 |
2,4-dibromo-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3 |
InChI 键 |
UMPJZUGFMURAPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



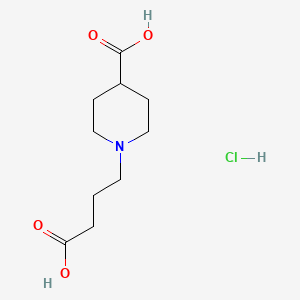

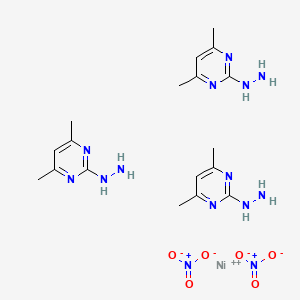
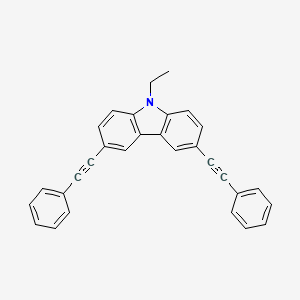
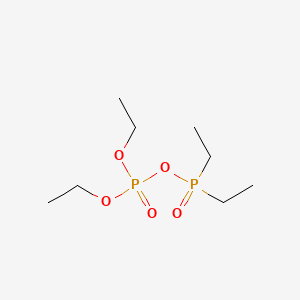
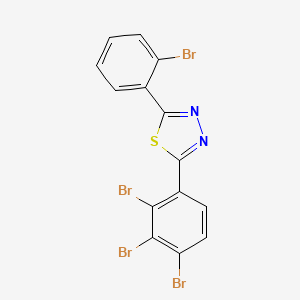
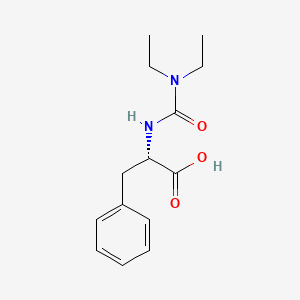
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)

![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
